Boc-His(Tos)-OH is a derivative of the amino acid L-histidine. It consists of three main components:
Boc-His(Tos)-OH is a white, crystalline solid with a molecular weight of 409.46 g/mol [].
The primary application of Boc-His(Tos)-OH is in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play various vital roles in biological processes, and scientists often study them to understand disease mechanisms or develop new drugs.
Boc-His(Tos)-OH is particularly valuable in peptide synthesis due to the following features:
Boc-His(Tos)-OH, also known as N-alpha-t-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (tosyloxy) group on the imidazole nitrogen of histidine. This compound is characterized by a molecular formula of C18H23N3O6S and a molar mass of 409.46 g/mol. It typically appears as bright yellow crystals and has a melting point of approximately 125°C (decomposes) .
Boc-His(Tos)-OH is predominantly used in solid-phase peptide synthesis (SPPS) as a building block for introducing histidine residues into peptides. The Boc protecting group allows for selective deprotection under mild conditions, while the tosyl group helps to stabilize the imidazole ring during synthesis .
Histidine derivatives, including Boc-His(Tos)-OH, are known for their biological significance:
The synthesis of Boc-His(Tos)-OH typically involves several steps:
Boc-His(Tos)-OH is primarily utilized in:
Studies involving Boc-His(Tos)-OH have focused on its interactions with various biomolecules:
Boc-His(Tos)-OH shares structural similarities with other histidine derivatives but exhibits unique properties due to its specific protecting groups. Here are some comparable compounds:
Boc-His(Tos)-OH is particularly advantageous for peptide synthesis where mild deprotection conditions are required and where racemization must be minimized during coupling reactions.